molecular formula C11H11ClFN3O2S B5474818 N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5474818
M. Wt: 303.74 g/mol
InChI Key: MWVYEMRUAFRYQT-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the 4-chloro-2-fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonamide group, and a 4-chloro-2-fluorophenyl group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. Sulfonamides, for example, are known to undergo hydrolysis under acidic or alkaline conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

Sulfonamides can be irritants and may cause skin and eye irritation. They may also be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, further studies would be needed to evaluate its efficacy and safety .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O2S/c1-2-16-7-9(6-14-16)19(17,18)15-11-4-3-8(12)5-10(11)13/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVYEMRUAFRYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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